Hexadeca-1,7-diene Hexadeca-1,7-diene
Brand Name: Vulcanchem
CAS No.: 125110-62-5
VCID: VC20847675
InChI: InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3
SMILES: CCCCCCCCC=CCCCCC=C
Molecular Formula: C16H30
Molecular Weight: 222.41 g/mol

Hexadeca-1,7-diene

CAS No.: 125110-62-5

Cat. No.: VC20847675

Molecular Formula: C16H30

Molecular Weight: 222.41 g/mol

* For research use only. Not for human or veterinary use.

Hexadeca-1,7-diene - 125110-62-5

Specification

CAS No. 125110-62-5
Molecular Formula C16H30
Molecular Weight 222.41 g/mol
IUPAC Name hexadeca-1,7-diene
Standard InChI InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3
Standard InChI Key ZKGUVFWOQHIDON-UHFFFAOYSA-N
SMILES CCCCCCCCC=CCCCCC=C
Canonical SMILES CCCCCCCCC=CCCCCC=C

Introduction

Physical and Chemical Properties

Molecular Information

Hexadeca-1,7-diene is characterized by its distinctive molecular structure and associated physical and chemical properties. The basic molecular properties are summarized in Table 1.

Table 1: Basic Molecular Properties of Hexadeca-1,7-diene

PropertyValue
Molecular FormulaC₁₆H₃₀
Molecular Weight222.41 g/mol
CAS Registry Number125110-62-5
IUPAC NameHexadeca-1,7-diene
SMILES NotationCCCCCCCCC=CCCCCC=C

Structural Characteristics

The molecular structure of Hexadeca-1,7-diene features a 16-carbon chain with double bonds at positions 1 and 7. Research has confirmed the compound contains:

  • 45 total bonds

  • 15 non-hydrogen bonds

  • 2 double bonds (at positions 1 and 7)

  • 12 rotatable bonds, contributing to its conformational flexibility

This structural arrangement classifies it as a non-conjugated diene, as the double bonds are separated by multiple single bonds rather than being adjacent to each other. The non-conjugated nature influences its reactivity patterns and spectroscopic properties compared to conjugated dienes.

Physical Properties

The compound's calculated LogP value of 4.93 indicates its highly lipophilic nature, suggesting poor water solubility but good solubility in non-polar organic solvents . Based on its molecular structure and weight, Hexadeca-1,7-diene would exist as a colorless to pale yellow liquid at room temperature, following the pattern of similar long-chain alkenes and dienes.

Chemical Reactivity

Reactivity Patterns

Hexadeca-1,7-diene contains two distinct double bonds that exhibit different reactivity profiles due to their different positions in the carbon chain:

The terminal double bond (position 1):

  • Demonstrates higher reactivity toward electrophilic addition reactions

  • Experiences less steric hindrance

  • Serves as a preferential site for selective functionalization

The internal double bond (position 7):

  • Shows moderate reactivity as a more substituted alkene

  • Experiences greater steric hindrance

  • Exhibits different selectivity patterns in various catalytic processes

Characteristic Reactions

The non-conjugated diene structure of Hexadeca-1,7-diene predisposes it to undergo several classes of reactions characteristic of alkenes:

Addition Reactions

  • Hydrogenation: Both double bonds can be reduced to form hexadecane, with potential for selective catalytic systems to target one double bond preferentially

  • Halogenation: Addition of halogens (Cl₂, Br₂) to form dihalides

  • Hydrohalogenation: Addition of hydrogen halides (HCl, HBr) following Markovnikov's rule

  • Hydration: Formation of alcohols via acid-catalyzed pathways

Oxidation Reactions

  • Epoxidation: Formation of epoxides at either or both double bonds

  • Hydroxylation: Formation of diols using reagents like OsO₄ or KMnO₄

  • Ozonolysis: Cleavage of double bonds to form aldehydes and ketones

Polymerization

The presence of two double bonds makes Hexadeca-1,7-diene potentially valuable in polymer chemistry:

  • Ability to participate in free radical polymerization

  • Potential for copolymerization with other monomers

  • Capacity for cross-linking in polymer systems

Related Compounds and Comparative Analysis

Hexadecadienyl Derivatives

Significant research has focused on derivatives of hexadecadiene compounds, particularly those functioning as insect pheromones:

Pheromone Applications

Hexadecadien-1-ol and its derivatives (acetate and aldehyde) with a conjugated diene system have been identified from pheromone gland extracts of the persimmon fruit moth (Stathmopoda masinissa) . These compounds show characteristic mass spectral properties that distinguish them from other diene isomers:

  • The alcohol and acetate showed base peaks at m/z 79 in GC-MS analysis

  • The aldehyde produced a unique base peak at m/z 84, suggesting a 4,6-diene structure

(Z,E)-7,11-Hexadecadien-1-yl acetate

This compound functions as a lepidopteran pheromone critical for disrupting the mating behavior of the pink bollworm (Pectinophora gossypiella), a major pest in cotton agriculture. Its molecular formula is C₁₈H₃₂O₂ with a molecular weight of 280.44 g/mol.

Table 2: Comparison of Hexadeca-1,7-diene with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesNotable Applications
Hexadeca-1,7-dieneC₁₆H₃₀Non-conjugated diene with double bonds at positions 1 and 7Potential in polymer chemistry
(Z,E)-7,11-Hexadecadien-1-yl acetateC₁₈H₃₂O₂Contains Z and E double bonds at positions 7 and 11 with acetate groupInsect pheromone for pest control
4,6-Hexadecadienyl compoundsC₁₆H₂₈-₃₀O₁-₂Conjugated diene system at positions 4 and 6Insect pheromones
Hexadeca-7,9-diyneC₁₆H₂₆Contains two triple bonds at positions 7 and 9Precursor to conjugated enynes and dienes

Complex Polycyclic Structures

Analytical Methods for Identification

Spectroscopic Characteristics

The identification and characterization of Hexadeca-1,7-diene and related compounds typically involve multiple spectroscopic techniques:

Mass Spectrometry

Mass spectrometry provides valuable structural information through fragmentation patterns. Research on related hexadecadienyl compounds has shown distinctive fragmentation patterns based on the position and geometry of double bonds :

  • 4,6-Hexadecadienyl compounds show characteristic base peaks

  • 5,7-Hexadecadienal shows a base peak at m/z 80

  • The position of double bonds significantly influences the mass spectral fragmentation pattern

NMR Spectroscopy

NMR spectroscopy is crucial for determining the structure and purity of hexadecadiene compounds. The different environments of the double bonds in Hexadeca-1,7-diene would produce distinctive signals:

  • Terminal double bond protons (position 1) appear in characteristic regions

  • Internal double bond protons (position 7) show different chemical shifts

  • Carbon-13 NMR provides additional structural confirmation

Chromatographic Methods

Chromatographic techniques are essential for the separation and analysis of Hexadeca-1,7-diene and related compounds:

HPLC Separation

High-performance liquid chromatography has proven effective for the separation of geometrical isomers of related hexadecadienyl compounds. Research has demonstrated that "separation of the two isomers synthesized together by each route was facilely accomplished by preparative HPLC" .

Gas Chromatography

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides both separation and identification capabilities. The technique has been successfully applied to analyze various hexadecadienyl compounds, yielding characteristic retention times and mass spectra .

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